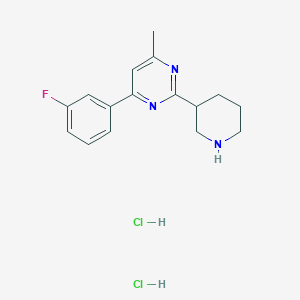

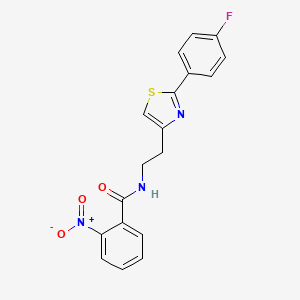

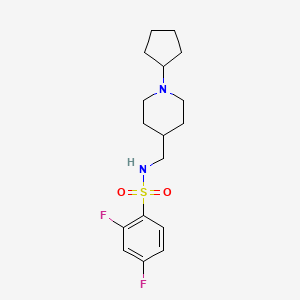

4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrimidine derivative that has been synthesized using various methods, and it has been found to have promising biological effects.

Scientific Research Applications

Aurora Kinase Inhibition

This compound has shown potential as an Aurora kinase inhibitor, which suggests its utility in cancer treatment. Aurora kinases are essential for cell division, and their inhibition could lead to targeted cancer therapies. Specifically, compounds related to 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine have been identified for their ability to inhibit Aurora A kinase, indicating a promising avenue for therapeutic intervention in oncological research (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Radiochemical Applications

The compound's framework has been utilized in the synthesis of derivatives aimed at imaging dopamine D4 receptors. This application is crucial for studying various neurological conditions, including Parkinson's disease and schizophrenia. A specific synthesis involving electrophilic fluorination has been developed to create high-specific-radioactivity compounds for this purpose (O. Eskola et al., 2002).

Antimycobacterial Activity

Derivatives of the compound have been explored for their antimycobacterial properties, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates potential applications in developing new treatments for tuberculosis, especially in the context of multidrug-resistant strains (R. Kumar et al., 2008).

Coordination Complexes and Material Science

Research has also delved into the compound's role in forming coordination complexes with metals, leading to the development of novel materials with potential applications in catalysis and material science. This area of research focuses on understanding the compound's ability to interact with metals and form structures with unique properties (E. Klimova et al., 2013).

Anti-Lung Cancer Activity

Furthermore, fluoro-substituted derivatives of the compound have been synthesized and evaluated for their anti-lung cancer activity, showcasing the compound's relevance in the development of new oncological treatments. This research indicates that modifications to the core structure can lead to significant biological activity against cancer cell lines (A. G. Hammam et al., 2005).

properties

IUPAC Name |

4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHGYWOMUUBMLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)

![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)

![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)